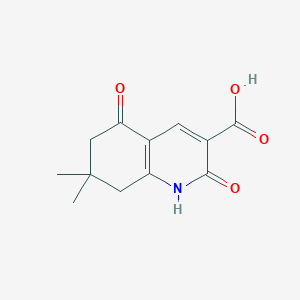
3'-Trifluoromethylbiphenyl-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 3’-Trifluoromethylbiphenyl-4-carbaldehyde involves specific chemical reactions that introduce the trifluoromethyl group onto the biphenyl scaffold. Researchers have explored various synthetic routes, including electrophilic aromatic substitution , cross-coupling reactions , and direct fluorination methods . These approaches allow for the controlled introduction of the trifluoromethyl moiety at the desired position .
Molecular Structure Analysis
The molecular formula of 3’-Trifluoromethylbiphenyl-4-carbaldehyde is C14H9F3O , with a molecular weight of 250.22 g/mol . Its structure consists of a biphenyl core with a trifluoromethyl substituent at the 3’-position on one of the phenyl rings. The arrangement of atoms and bonds within the molecule determines its reactivity and behavior in various chemical contexts.
Scientific Research Applications
Materials Science: Optical Materials and Probes
Specific Scientific Field
Materials science, particularly optical materials and probes.
Summary of Application
The compound’s physical properties, such as solvatochromism and fluorescence, make it valuable for developing optical materials and fluorescent probes.
Experimental Procedures
Results and Outcomes
Understanding the compound’s behavior in various solvents informs the design of optical materials and probes. Quantitative measurements of fluorescence intensity, quantum yield, and photostability contribute to assessing their performance.
These are just two of the six applications. If you’d like to explore more fields, feel free to ask
properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWNNARTYPYHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362682 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Trifluoromethylbiphenyl-4-carbaldehyde | |
CAS RN |
100036-64-4 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)

![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)






